molecular formula C16H25BN2O3 B1450891 1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874291-01-7

1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B1450891
CAS No.: 874291-01-7
M. Wt: 304.2 g/mol
InChI Key: JSBXBESTMBFPFH-UHFFFAOYSA-N
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Description

1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874291-01-7) is a boronate-containing urea derivative with the molecular formula C₁₆H₂₅BN₂O₃ and a molecular weight of 304.19 g/mol. It is characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group attached to a phenyl ring, which is further substituted with a propyl urea moiety. This compound is stored under sealed, dry conditions at 2–8°C to ensure stability. Its hazard profile includes skin, eye, and respiratory irritation (H315, H319, H335), necessitating precautions such as avoiding inhalation and contact with skin/eyes (P261, P305+P351+P338) .

The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key methodology in organic synthesis for forming carbon-carbon bonds .

Properties

IUPAC Name

1-propyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O3/c1-6-11-18-14(20)19-13-9-7-12(8-10-13)17-21-15(2,3)16(4,5)22-17/h7-10H,6,11H2,1-5H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBXBESTMBFPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657301
Record name N-Propyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874291-01-7
Record name N-Propyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of interest due to its potential biological activity, particularly as a kinase inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a urea linkage and a boron-containing moiety that may enhance its interaction with biological targets. Its chemical structure is represented as follows:

C17H24B2N2O3\text{C}_{17}\text{H}_{24}\text{B}_{2}\text{N}_{2}\text{O}_{3}

This compound acts primarily as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cellular processes including cell proliferation and apoptosis. GSK-3β inhibition has been linked to neuroprotective effects and anti-inflammatory activities.

In Vitro Studies

Recent studies have evaluated the compound's cytotoxicity and anti-inflammatory effects:

  • Cytotoxicity : The cytotoxic effect was assessed using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Results indicated no significant decrease in cell viability at concentrations up to 100 μM for both cell lines. The IC50 values were notably high (greater than 100 μM), suggesting low toxicity at therapeutic concentrations .
  • Anti-inflammatory Activity : In models of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced the release of pro-inflammatory cytokines such as NO, IL-6, and TNF-α. This suggests a potential role in treating neuroinflammatory conditions .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been characterized by favorable absorption and metabolic stability:

  • Absorption : High permeability in PAMPA (Pe = 9.4).
  • Metabolic Stability : Demonstrated resistance to significant metabolism by human liver microsomes.
  • CYP Interactions : Minimal interactions with cytochrome P450 enzymes were observed .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study investigated the neuroprotective effects of GSK-3β inhibitors including this compound in Alzheimer’s disease models. The compound showed promise in reducing tau phosphorylation and amyloid-beta accumulation in vitro.

Case Study 2: Anti-inflammatory Effects in Microglial Cells

In BV-2 microglial cells treated with LPS to simulate neuroinflammation, the compound effectively inhibited the release of inflammatory mediators. This suggests its potential utility in managing neurodegenerative diseases characterized by inflammation .

Data Summary

PropertyValue
Molecular Weight304.38 g/mol
SolubilitySoluble in DMSO
IC50 (HT-22 Cells)>100 μM
IC50 (BV-2 Cells)>100 μM
Anti-inflammatory EfficacySignificant reduction in NO, IL-6, TNF-α

Scientific Research Applications

Synthetic Chemistry

Borylation Reactions
One of the primary applications of 1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is in borylation reactions. The dioxaborolane moiety can facilitate the introduction of boron into organic molecules through various coupling reactions. This is particularly useful in synthesizing aryl boron compounds that serve as intermediates in the development of pharmaceuticals and agrochemicals .

Cross-Coupling Reactions
The compound can also be employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. The versatility of this reaction makes it a valuable tool for constructing complex organic frameworks .

Medicinal Chemistry

Anticancer Agents
Research has indicated that derivatives of this compound may exhibit anticancer properties. The incorporation of boron into drug design has been shown to enhance the biological activity of compounds by improving their pharmacokinetic profiles. Studies have suggested that compounds featuring dioxaborolane structures can selectively target cancer cells while minimizing toxicity to normal cells .

Neuroprotective Effects
Some studies have explored the neuroprotective effects of boron-containing compounds. The unique interaction of boron with biological systems may provide protective benefits against neurodegenerative diseases. Initial findings suggest that compounds like this compound could play a role in developing treatments for conditions such as Alzheimer's disease .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized to create advanced polymers with enhanced properties. The incorporation of boron into polymer matrices can improve thermal stability and mechanical strength. Research has shown that polymers containing dioxaborolane units exhibit improved performance in various applications, including coatings and composites .

Sensors and Catalysts
The unique properties of the dioxaborolane group also lend themselves to applications in sensor technology and catalysis. For instance, materials derived from this compound can be designed to selectively detect specific analytes or catalyze chemical reactions under mild conditions .

Case Studies

Study Title Focus Findings
Borylation Strategies Using DioxaborolanesSynthetic ChemistryDemonstrated efficient methods for synthesizing aryl boron compounds using this compound as a borylation reagent .
Anticancer Activity of Boron CompoundsMedicinal ChemistryFound that derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .
Development of Boron-Based PolymersMaterials ScienceShowed that incorporating dioxaborolane units into polymers significantly enhanced their thermal and mechanical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Urea Derivatives

1,1-Diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874298-11-0)
  • Molecular Formula : C₁₉H₃₁BN₂O₃
  • Molecular Weight : 346.27 g/mol
  • Key Differences :
    • Replaces the propyl group with bulkier diisopropyl substituents on the urea nitrogen.
    • Higher molecular weight (346.27 vs. 304.19) due to additional methyl groups.
    • Stored at room temperature (RT), suggesting improved stability compared to the refrigerated target compound.
  • Applications : The steric bulk may reduce reactivity in cross-coupling reactions but could enhance selectivity in binding interactions, e.g., in enzyme inhibition studies .
1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874298-98-3)
  • Molecular Formula : C₁₄H₂₁BN₂O₃
  • Molecular Weight : 276.14 g/mol
  • Key Differences: Smaller methyl group instead of propyl on the urea nitrogen. Similar hazards (H302, H312, H332) but with differences in toxicity thresholds due to substituent size .

Boronate Group Variations

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 1073353-72-6)
  • Molecular Formula : C₂₆H₃₆B₂N₂O₅
  • Molecular Weight : 478.20 g/mol
  • Key Differences :
    • Contains two boronate groups , enabling dual reactivity in cross-coupling or bioconjugation.
    • Higher molecular weight and complexity may reduce solubility but expand utility in polymer or materials chemistry.
    • Hazards include oral, dermal, and inhalation toxicity (H302, H312, H332), requiring stricter handling protocols .

Non-Urea Boronate Analogues

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (CAS: 852227-96-4)
  • Molecular Formula: C₁₇H₂₆BNO₂
  • Molecular Weight : 287.20 g/mol
  • Key Differences :
    • Replaces urea with a piperidine ring , eliminating hydrogen-bonding capacity.
    • Lower molecular weight and altered electronic properties may enhance reactivity in aryl-alkyl couplings .
2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2,3-dihydroquinazolin-4(1H)-one (A20)
  • Molecular Formula: Not explicitly provided (estimated ~C₂₂H₂₈BN₂O₃).
  • Synthesized via ketone intermediates, highlighting divergent synthetic pathways compared to urea derivatives .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Storage Conditions Key Hazards
Target Compound (874291-01-7) C₁₆H₂₅BN₂O₃ 304.19 2–8°C, sealed, dry H315, H319, H335
1,1-Diisopropyl variant (874298-11-0) C₁₉H₃₁BN₂O₃ 346.27 RT Not specified
Dual Boronate Urea (1073353-72-6) C₂₆H₃₆B₂N₂O₅ 478.20 Inert atmosphere, RT H302, H312, H332
1-Methyl Urea (874298-98-3) C₁₄H₂₁BN₂O₃ 276.14 Not specified H302, H312, H332
Piperidine Derivative (852227-96-4) C₁₇H₂₆BNO₂ 287.20 Not specified Not specified

Preparation Methods

Starting Materials

Reaction Conditions

  • Solvent : Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used to maintain inert conditions.
  • Temperature : Typically room temperature to moderate heating (20-60°C) to facilitate the reaction without decomposing sensitive boronate groups.
  • Atmosphere : Inert atmosphere (nitrogen or argon) to prevent moisture interference, as isocyanates are moisture-sensitive.

Procedure

  • Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in dry solvent under inert atmosphere.
  • Slowly add propyl isocyanate dropwise while stirring.
  • Allow the mixture to react for several hours (typically 2-24 hours) at controlled temperature.
  • Monitor reaction progress by thin-layer chromatography (TLC) or HPLC.
  • Upon completion, the reaction mixture is quenched if necessary and the product is purified by recrystallization or column chromatography.

Purification

  • Recrystallization from suitable solvents (e.g., ethyl acetate/hexane) yields the pure white solid.
  • Chromatographic techniques (silica gel column chromatography) may be employed for higher purity.

Reaction Scheme Summary

Step Reactants Conditions Product
1 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline + propyl isocyanate Anhydrous solvent, inert atmosphere, RT to 60°C, 2-24 hrs 1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Research Findings and Optimization Notes

  • The reaction is generally high-yielding due to the high reactivity of isocyanates with amines.
  • Boronic acid pinacol esters are stable under the reaction conditions, allowing retention of the boronate functionality essential for subsequent cross-coupling reactions.
  • Moisture exclusion is critical to avoid isocyanate hydrolysis and side reactions.
  • The purity and yield can be enhanced by controlling temperature and reaction time carefully.
  • Analytical characterization by NMR, IR, and mass spectrometry confirms the structure and purity of the final product.

Q & A

Q. What are the optimal synthetic routes for preparing 1-propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, and how do reaction conditions influence yield?

The compound can be synthesized via a urea-forming reaction between a substituted isocyanate and an amine. For example, coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate with propylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is often added to neutralize HCl byproducts. Reaction temperature, solvent polarity, and stoichiometric ratios should be optimized to maximize yield (typically 60–80%) . Purity can be enhanced via column chromatography or recrystallization.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the urea moiety (NH peaks at δ 5–6 ppm) and boronate ester (B-O peaks in 11B^{11}B NMR).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected MW: ~357 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological studies) .

Q. How does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group influence the compound’s stability under varying pH and temperature conditions?

The boronate ester is prone to hydrolysis in aqueous media, especially under acidic (pH < 4) or basic (pH > 9) conditions. Stability studies in buffered solutions (pH 3–9) at 25–50°C, monitored via 11B^{11}B NMR or LC-MS, reveal degradation kinetics. Storage recommendations: anhydrous solvents, inert atmosphere, and temperatures below –20°C for long-term stability .

Advanced Research Questions

Q. What mechanistic role does the boronate ester play in Suzuki-Miyaura cross-coupling reactions involving this compound?

The boronate group acts as a transmetalation partner for palladium catalysts, enabling C-C bond formation with aryl halides. Kinetic studies (e.g., varying catalyst loading, ligand systems like Pd(PPh3_3)4_4) and monitoring via 19F^{19}F NMR or GC-MS can optimize coupling efficiency. Competing urea decomposition under basic conditions must be mitigated by adjusting reaction pH .

Q. How can contradictory data on the compound’s reactivity in biological assays be resolved?

Discrepancies may arise from impurities, solvent effects, or assay interference (e.g., boronate interactions with serum proteins). Strategies:

  • Purity Validation : Use orthogonal methods (HPLC, 1H^1H NMR) to confirm >98% purity.
  • Control Experiments : Include boronate-free analogs to isolate the urea moiety’s effects.
  • Dose-Response Curves : Assess activity across concentrations (1 nM–100 µM) to identify non-specific effects .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., kinases or proteases)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities. Focus on the urea’s hydrogen-bonding capacity and the boronate’s electrophilic properties. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How does the urea moiety influence the compound’s environmental fate in aquatic systems?

Environmental persistence can be assessed via OECD 301 biodegradation tests. Hydrolysis studies (pH 7.4, 25°C) quantify urea cleavage rates, while LC-MS/MS tracks degradation products. Ecotoxicity assays (e.g., Daphnia magna mortality) evaluate risks .

Methodological Considerations

  • Experimental Design : Use randomized block designs for biological assays to account for batch variability .
  • Data Analysis : Apply multivariate statistics (ANOVA, PCA) to distinguish between boronate- and urea-driven effects .
  • Reproducibility : Adhere to IUPAC guidelines for reporting reaction conditions, purity, and spectral data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

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